Gantacurium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gantacurium chloride is a new, investigational, non-depolarizing ultra-short acting neuromuscular blocker. It is being developed by Avera Pharmaceuticals.
Scientific Research Applications
1. Neuromuscular Blocking Properties
Gantacurium is known for its ultra-short acting nondepolarizing neuromuscular blocking properties. Studies in rhesus monkeys have shown that it acts rapidly due to its quick degradation by L-cysteine adduction, a process that can be antagonized by administering L-cysteine (Savarese et al., 2018). This characteristic makes it a potential candidate for use in situations requiring rapid neuromuscular blockade and subsequent reversal.
2. Comparison with Other Neuromuscular Blockers
Gantacurium's efficacy and safety have been compared with other novel, investigational nondepolarizing neuromuscular blockers. In animal models, gantacurium has shown efficacy, and its pharmacodynamic profile is similar to that of succinylcholine (Naguib & Brull, 2009). This comparative research is crucial in understanding its potential advantages over existing neuromuscular blockers.
3. Use in Veterinary Medicine
Gantacurium has been explored for its potential use in veterinary medicine, specifically in reducing tracheal intubation-associated morbidity in cats. A study demonstrated its efficacy in blunting evoked laryngospasm in anesthetized cats without significant hemoglobin desaturation, indicating its potential for safe use in veterinary anesthesia (Martin‐Flores et al., 2015).
4. Development of New Analogues
Research has led to the development of new analogues of gantacurium, such as CW 002 and CW 011. These analogues are designed to undergo slower L-cysteine adduction, yielding intermediate duration of action. Their antagonism by exogenous L-cysteine is faster compared to anticholinesterases, allowing for rapid inactivation and restoration of function (Savarese et al., 2010).
5. Muscarinic Receptor Interaction
Studies have investigated the interaction of gantacurium with muscarinic receptors, particularly in airway smooth muscle. Findings suggest that gantacurium does not significantly interact with airway muscarinic receptors, indicating a lower risk of bronchoconstriction, which is a key consideration for its use in anesthesia (Sunaga et al., 2010).
6. Potential for Rapid Reversal
Gantacurium presents the potential for rapid reversal of neuromuscular blockade. This characteristic could revolutionize the approach to managing neuromuscular block, offering more control and flexibility in anesthesia management (Shah et al., 2021).
properties
CAS RN |
758669-50-0 |
---|---|
Product Name |
Gantacurium |
Molecular Formula |
C53H69ClN2O14+2 |
Molecular Weight |
993.6 g/mol |
IUPAC Name |
4-O-[3-[(1S,2R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 1-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (Z)-2-chlorobut-2-enedioate |
InChI |
InChI=1S/C53H69ClN2O14/c1-55(19-15-34-26-41(59-3)43(61-5)30-37(34)40(55)23-33-24-45(63-7)51(67-11)46(25-33)64-8)17-13-22-70-53(58)39(54)32-49(57)69-21-14-18-56(2)20-16-35-27-42(60-4)44(62-6)31-38(35)50(56)36-28-47(65-9)52(68-12)48(29-36)66-10/h24-32,40,50H,13-23H2,1-12H3/q+2/b39-32-/t40-,50+,55-,56+/m1/s1 |
InChI Key |
ZQLDXCSTJFLRPY-RWBXLJKRSA-N |
Isomeric SMILES |
C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)/C(=C/C(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)/Cl |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl |
Other CAS RN |
758669-50-0 |
synonyms |
gantacurium GW 280430A GW-280430A GW280430A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.